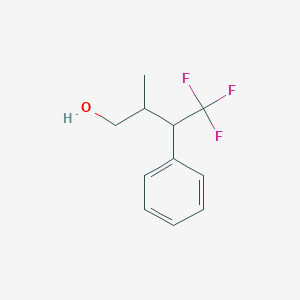![molecular formula C21H13Cl2NOS2 B2597402 (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone CAS No. 400075-83-4](/img/structure/B2597402.png)
(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains two chlorophenyl groups, a thiazole ring, and a thiophene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl variant have been synthesized and characterized through various spectroanalytic techniques such as UV, IR, 1H, and 13C NMR, alongside high-resolution mass spectrometry. These studies provided insights into the equilibrium geometry, bonding features, and vibrational wave numbers through density functional theory calculations. Furthermore, substitution effects, atomic charge distribution via Mülliken population analysis, and thermodynamic stability were explored. The antibacterial activity was inferred through molecular docking studies, highlighting the compounds' potential in antibacterial applications (Shahana & Yardily, 2020).
Molecular Docking and Antimicrobial Agents
In another study, compounds with structural similarities to the specified chemical were assessed for their anticancer and antimicrobial activities. These compounds exhibited promising results against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). Molecular docking studies complemented these findings by suggesting potential applications in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antioxidant Activity
Urea, thiourea, and selenourea derivatives featuring thiazole moieties were synthesized and analyzed for their antioxidant capacities through methods like DPPH, NO, and H2O2 radical scavenging. Compounds with selenourea functionality demonstrated potent activity, positioning these derivatives as potential antioxidant agents for further investigation (Reddy et al., 2015).
Molecular Docking and Anticancer Activity
The molecular structure and vibrational study of a compound resembling the query chemical underscored its anticancer and antimicrobial prospects. DFT analysis provided a detailed insight into the molecule's geometry, while molecular docking highlighted its interaction with various proteins. This compound demonstrated antibacterial and antifungal effects, underscoring its therapeutic potential (Sivakumar et al., 2021).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in preliminary tests, it could be further developed and optimized. For example, if it were a drug candidate, it might undergo further testing to evaluate its efficacy and safety .
Propiedades
IUPAC Name |
(4-chlorophenyl)-[5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NOS2/c22-15-5-1-13(2-6-15)18-12-26-20(24-18)11-17-9-10-19(27-17)21(25)14-3-7-16(23)8-4-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUPOOIKZZKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC3=CC=C(S3)C(=O)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)

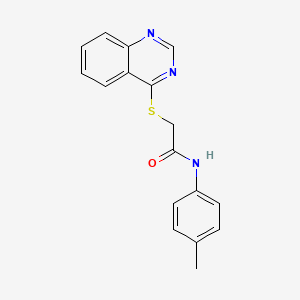
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2597324.png)
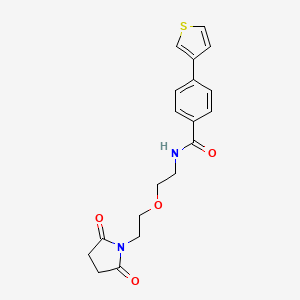
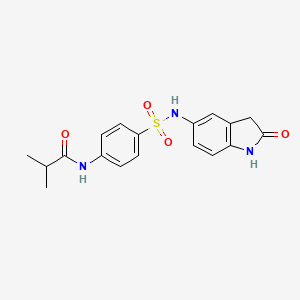

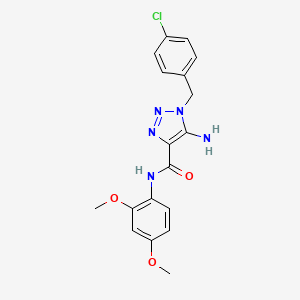
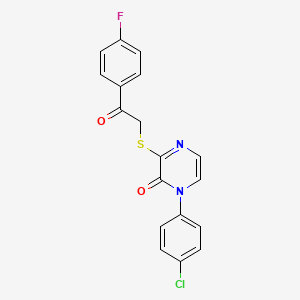
![(2-bromobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2597337.png)


